1-Amino-2-methylcyclohexanecarboxylic acid

Description

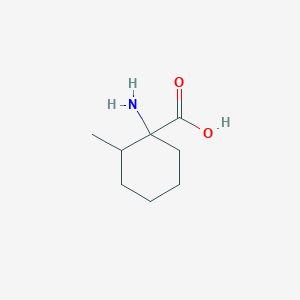

Structure

3D Structure

Properties

IUPAC Name |

1-amino-2-methylcyclohexane-1-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2/c1-6-4-2-3-5-8(6,9)7(10)11/h6H,2-5,9H2,1H3,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGJBDGZSTFAYRN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCCC1(C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70284799 |

Source

|

| Record name | 1-Amino-2-methylcyclohexanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70284799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13725-01-4 |

Source

|

| Record name | 1-Amino-2-methylcyclohexanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70284799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Monograph: 1-Amino-2-methylcyclohexanecarboxylic Acid

Executive Summary: The Structural Architect

In the landscape of non-proteinogenic amino acids, 1-Amino-2-methylcyclohexanecarboxylic acid (CAS 13725-01-4) acts as a critical conformational constraint. Unlike flexible aliphatic amino acids (like leucine or isoleucine), this cyclic scaffold locks the backbone (

-

Peptidomimetics: Forcing bio-active peptides into specific secondary structures (helices or turns) to enhance receptor binding affinity.

-

Drug Discovery: Serving as a lipophilic, metabolically stable pharmacophore in the design of transport inhibitors and gabapentinoid analogs.

-

Material Science: Modulating the thermal and mechanical properties of polyamide polymers.

This guide moves beyond basic catalog data to provide a rigorous examination of its synthesis, stereochemical handling, and application in high-fidelity chemical biology.

Chemical Identity & Stereochemical Landscape

The molecule possesses two chiral centers at C1 and C2, generating four potential stereoisomers. Commercial preparations (CAS 13725-01-4) are typically supplied as diastereomeric mixtures unless specified otherwise.

| Property | Data Specification |

| CAS Number | 13725-01-4 (Generic/Racemic) |

| IUPAC Name | 1-Amino-2-methylcyclohexane-1-carboxylic acid |

| Molecular Formula | C₈H₁₅NO₂ |

| Molecular Weight | 157.21 g/mol |

| pKa Values | ~2.3 (COOH), ~9.7 (NH₂); Estimated based on cyclic analogs |

| Solubility | Soluble in water, dilute acid/base; sparingly soluble in EtOH. |

Stereochemical Designation

The spatial arrangement of the amino group relative to the methyl group defines the biological activity.

-

Cis-isomer: Amino and Methyl groups on the same face.

-

Trans-isomer: Amino and Methyl groups on opposite faces.

Note: In the Bucherer-Bergs synthesis, the thermodynamic preference often dictates the ratio, typically favoring the isomer where the bulky carboxyl group assumes an equatorial position to minimize 1,3-diaxial interactions.

Synthetic Methodology: The Bucherer-Bergs Route

The most robust industrial and laboratory-scale synthesis utilizes the Bucherer-Bergs reaction starting from 2-methylcyclohexanone. This method is preferred over the Strecker synthesis for cyclic ketones due to better yields and crystallizability of the hydantoin intermediate.

Phase 1: Formation of the Spirohydantoin Intermediate

Principle: Condensation of the ketone with potassium cyanide and ammonium carbonate creates a spiro-fused hydantoin ring.

Reagents:

-

2-Methylcyclohexanone (1.0 eq)

-

Potassium Cyanide (KCN) (1.2 eq) [Caution: High Toxicity]

-

Ammonium Carbonate ((NH₄)₂CO₃) (3.0 eq)

-

Solvent: 50% Ethanol/Water

Protocol:

-

Setup: In a round-bottom flask equipped with a reflux condenser and efficient magnetic stirring, dissolve (NH₄)₂CO₃ in 50% EtOH/H₂O.

-

Addition: Add KCN carefully (in a ventilated fume hood), followed by the slow addition of 2-methylcyclohexanone.

-

Reaction: Heat the mixture to 55–60°C for 12–18 hours. The solution will initially be clear and may turn slightly yellow.

-

Isolation: Cool the reaction to 0°C. The spirohydantoin often precipitates. If not, reduce volume under vacuum (remove EtOH) and acidify slightly to pH 6 to induce precipitation. Filter the white solid.

-

Purification: Recrystallize from hot ethanol to remove unreacted starting materials and inorganic salts.

Phase 2: Alkaline Hydrolysis to the Amino Acid

Principle: The hydantoin ring is extremely stable and requires rigorous alkaline hydrolysis to open.

Reagents:

-

Spirohydantoin intermediate

-

Sodium Hydroxide (NaOH) or Barium Hydroxide (Ba(OH)₂·8H₂O) (3-4 M aq. solution)

Protocol:

-

Hydrolysis: Suspend the purified spirohydantoin in 3M NaOH (approx. 5-10 mL per gram of hydantoin).

-

Reflux: Heat to vigorous reflux (100°C+) for 24–48 hours. Note: Sealed pressure vessels (autoclaves) at 120°C can accelerate this step to 6–8 hours.

-

Ammonia Removal: The reaction releases ammonia. Monitor the evolution of gas; the reaction is complete when NH₃ evolution ceases.

-

Workup:

-

Neutralize the solution to the isoelectric point (approx. pH 6.0–6.5) using concentrated HCl.

-

Crystallization: The free amino acid will precipitate as a zwitterionic white solid.

-

Desalting: If significant NaCl is present, dissolve the crude solid in minimal hot water and add ethanol to reprecipitate the amino acid (leaving salt in solution) or use ion-exchange chromatography (Dowex 50W).

Visualization: Synthesis & Stereochemistry

The following diagram details the reaction flow and the stereochemical divergence.

Figure 1: Synthetic pathway from 2-methylcyclohexanone to the target amino acid via the Bucherer-Bergs reaction.

Applications in Drug Development

Conformational Restriction in Peptides

Incorporating this compound into a peptide backbone severely restricts the conformational space available to the chain.

-

Mechanism: The cyclohexane ring prevents free rotation around the N-Cα (

) and Cα-C(O) ( -

Utility: This "freezing" of the bioactive conformation can increase potency by reducing the entropy penalty upon binding to a receptor. It also protects the peptide bond from proteolytic cleavage (steric shielding).

Large Neutral Amino Acid Transporter (LAT1) Targeting

Analogs of cyclic amino acids are often substrates for the LAT1 transporter (SLC7A5), which is overexpressed in the Blood-Brain Barrier (BBB) and certain cancer cells.

-

Strategy: Drug developers attach this amino acid moiety to therapeutic payloads to facilitate active transport across the BBB, mimicking the transport mechanism of Gabapentin.

References

-

Bucherer, H. T., & Lieb, V. A. (1934). Über die Bildung substituierter Hydantoine und N-Phenyl-glycine. Journal für Praktische Chemie.

-

PubChem. (2025).[3][4][5] 1-amino-2-methylcyclohexane-1-carboxylic acid (Compound Summary). National Library of Medicine.[3]

-

ChemicalBook. (2024). Product Safety and Specifications: this compound.

-

Obrecht, D., et al. (2001). Novel synthesis of 1-amino-2-hydroxycyclohexanecarboxylic acids. Tetrahedron Letters. (Contextual reference for cyclic amino acid resolution).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. theclinivex.com [theclinivex.com]

- 3. 1-(Aminomethyl)cyclohexane-1-carboxylic acid | C8H15NO2 | CID 13984308 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. PubChemLite - 1-amino-2-methylcyclohexane-1-carboxylic acid hydrochloride (C8H15NO2) [pubchemlite.lcsb.uni.lu]

- 5. 1-Aminocyclohexanecarboxylic acid | C7H13NO2 | CID 1366 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Guide: NMR Spectral Analysis of 1-Amino-2-methylcyclohexanecarboxylic Acid

[1]

Part 1: Core Directive & Structural Context

Molecule Overview

This compound (

-

Molecular Formula :

[1] -

Key Structural Feature : Quaternary carbon at C1 (bearing both

and

Stereochemical Complexity

The introduction of the methyl group at C2 creates two diastereomers relative to the C1 quaternary center. Proper assignment of these isomers is the primary challenge in NMR analysis.

-

Isomer A (Cis) : The Methyl group (at C2) and the Carboxyl group (at C1) are on the same side of the ring plane.

-

Isomer B (Trans) : The Methyl group and the Carboxyl group are on opposite sides.

Note: In some literature, "cis/trans" may be defined relative to the Amino group.[4] Always verify the reference priority. This guide uses the Methyl/Carboxyl relationship.

Part 2: NMR Spectral Data & Analysis

Expected H NMR Characteristics

The proton spectrum is dominated by the aliphatic ring protons and the diagnostic methyl doublet. The chemical shifts (

Table 1: Diagnostic

| Position | Multiplicity | Shift ( | Coupling ( | Diagnostic Notes |

| C2-CH | Doublet (d) | 0.85 – 1.05 | Key Signal : Differentiates from parent Ac | |

| H2 | Multiplet (m) | 1.80 – 2.20 | Complex | Methine proton.[1] Deshielded by |

| H3-H5 | Multiplets | 1.20 – 1.70 | - | Overlapping methylene envelope.[1] |

| H6 | Multiplet | 1.60 – 2.10 | - | Protons adjacent to quaternary C1 often distinct from H3-H5.[1] |

| NH | Broad Singlet | 8.0 – 8.5 | - | Visible in |

Expected C NMR Characteristics

The carbon spectrum provides the most definitive confirmation of the quaternary center and the diastereomeric identity.

Table 2: Diagnostic

| Carbon Type | Shift ( | Assignment | Structural Insight |

| Carbonyl | 174.0 – 178.0 | C=O | Typical |

| Quaternary | 60.0 – 66.0 | C1 | significantly downfield due to geminal |

| Methine | 35.0 – 40.0 | C2 | |

| Methyl | 15.0 – 19.0 | -CH | High field signal.[1] |

| Methylenes | 20.0 – 30.0 | C3-C6 | Ring carbons; C6 often deshielded relative to C3/C4/C5.[1] |

Distinguishing Diastereomers (Cis vs. Trans)

The stereochemical assignment relies on the conformation of the cyclohexane ring (typically a chair) and the 1,3-diaxial interactions .

-

NOE (Nuclear Overhauser Effect) :[1]

-

Irradiate the Methyl doublet .

-

Cis-isomer (Me/COOH cis) : Strong NOE to the Amino protons (if visible) or lack of NOE to axial H6, depending on the specific chair conformation locked by the bulky groups.

-

Trans-isomer (Me/COOH trans) : If Me is equatorial and COOH is equatorial (placing NH2 axial), NOE patterns will differ significantly.[1]

-

-

Chemical Shift Trends :

-

The Methyl carbon in an axial position is typically shielded (upfield,

15-16 ppm) due to -

The Methyl carbon in an equatorial position is typically deshielded (downfield,

18-20 ppm). -

Rule of Thumb: The isomer with the equatorial methyl group will likely be the major product in thermodynamic syntheses (e.g., Bucherer-Bergs).

-

Part 3: Experimental Protocols

Sample Preparation for High-Resolution NMR

To ensure reproducible data, follow this self-validating protocol:

-

Solvent Selection :

-

Concentration : Prepare a 10-15 mM solution (approx. 2-3 mg in 0.6 mL solvent). High concentrations can cause aggregation-induced shifts.[1]

-

Reference : Use internal TSP (for

) or TMS (for organic solvents) at 0.00 ppm.[1]

Acquisition Parameters

Part 4: Visualization & Logic

Stereochemical Assignment Workflow

The following diagram illustrates the logical flow for assigning the stereochemistry of this compound using NMR data.

Caption: Logical workflow for the stereochemical assignment of 2-methyl-substituted cyclic amino acids via NMR.

References

-

Aitken, D. J., et al. (2001).[1] "New synthesis of all four 1-amino-2-hydroxycyclohexanecarboxylic acids." Tetrahedron, 57(31), 6643-6650.[1] (Provides analogous spectral data for the hydroxy-substituted scaffold).

-

Gawley, R. E., & Aubé, J. (1996). Principles of Asymmetric Synthesis. Elsevier. (Foundational text on A(1,2) strain and cyclohexane conformation in synthesis).[1]

-

ChemicalBook. (2025).[1] "1-Amino-2-methylcyclohexane-1-carboxylic acid CAS 13725-01-4 Data." (Confirmation of chemical identity and structure).

-

PubChem. (2025).[1][5] "Compound Summary: 1-Aminocyclohexanecarboxylic acid." (Parent compound spectral data for baseline comparison).

Sources

- 1. 2-Aminocyclohexanecarboxylic acid | C7H13NO2 | CID 151272 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-amino-2-methylcyclohexane-1-carboxylic acid 97% | CAS: 13725-01-4 | AChemBlock [achemblock.com]

- 3. 1-氨基-2-甲基环己烷羧酸 - CAS号 13725-01-4 - 摩贝百科 [m.molbase.cn]

- 4. WO2017134212A1 - Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives - Google Patents [patents.google.com]

- 5. 2-Methyl-1-cyclohexanecarboxylic acid, mixture of cis and trans 99 56586-13-1 [sigmaaldrich.com]

1-Amino-2-methylcyclohexanecarboxylic Acid: Structural Architecture and Peptidomimetic Utility

Topic: Molecular Structure & Conformational Analysis of 1-Amino-2-methylcyclohexanecarboxylic Acid Content Type: Technical Whitepaper Audience: Medicinal Chemists, Structural Biologists, and Peptide Scientists[1]

Executive Summary

This compound (

Structural Architecture & Stereochemistry

The Quaternary Center and Chirality

The molecule features a quaternary

-

(Z)-Isomers (cis): The amino group and the C2-methyl group are on the same side of the ring plane.

-

(E)-Isomers (trans): The amino group and the C2-methyl group are on opposite sides.

Conformational Preferences (The Chair Flip)

The cyclohexane ring predominantly adopts a chair conformation.[1] The stereochemical outcome is dictated by the A-values (conformational free energy) of the substituents:

-

Methyl Group (C2): Prefers the equatorial position (

kcal/mol) to avoid 1,3-diaxial interactions.[1] -

Amino vs. Carboxyl (C1): The C1 position is fully substituted. The competition between the amino (-NH

) and carboxyl (-COOH) groups for the equatorial position is subtle but critical.

In the Bucherer-Bergs derived isomer (typically trans-amino/methyl), the bulky hydantoin intermediate enforces a specific geometry. Upon hydrolysis, this usually yields the isomer where the amino group is equatorial and the carboxyl group is axial , assuming the C2-methyl remains equatorial to stabilize the ring.[1]

| Substituent | Position Preference | Steric/Electronic Driver |

| C2-Methyl | Equatorial | Avoids 1,3-diaxial clash with axial protons at C4/C6. |

| C1-Amino | Equatorial (Major) | Thermodynamic preference in Bucherer-Bergs synthesis. |

| C1-Carboxyl | Axial (Major) | Forced axial by the amino preference; stabilized by H-bonding in zwitterionic form. |

Synthetic Divergence: Kinetic vs. Thermodynamic Control

The synthesis of this compound is a textbook example of reaction-dependent stereoselectivity. The choice of pathway determines the diastereomer produced.[1]

The Bucherer-Bergs Pathway (Thermodynamic)

-

Mechanism: Reaction of 2-methylcyclohexanone with KCN and

. -

Intermediate: Forms a spiro-hydantoin.[2] The reversibility of the hydantoin formation allows the system to equilibrate to the thermodynamically most stable isomer.[1]

-

Outcome: The "trans" isomer (Amino group trans to the C2-Methyl group).

-

Why: The hydantoin ring prefers to form such that the C4-carbonyl is equatorial, minimizing steric hindrance with the C2-methyl group.

The Strecker Pathway (Kinetic)

-

Mechanism: Reaction of 2-methylcyclohexanone with KCN and

. -

Intermediate:

-amino nitrile. -

Outcome: The "cis" isomer (Amino group cis to the C2-Methyl group).

-

Why: Cyanide attacks the imine from the axial direction (less hindered), forcing the nitrile group equatorial and the amino group axial.[1]

Synthetic Workflow Diagram

Figure 1: Divergent synthesis pathways. The Bucherer-Bergs route favors the thermodynamically stable 'trans' isomer (amino equatorial), while the Strecker route favors the kinetically controlled 'cis' isomer (amino axial).[1]

Applications in Peptidomimetics

The primary utility of this compound lies in its ability to restrict the conformational space of peptides.

The Thorpe-Ingold Effect

The gem-disubstitution at the

Ramachandran Constraints

- (Phi) Angle: Restricted by the cyclic nature of the side chain (C1-C2-C3...).

- (Psi) Angle: Restricted by the steric clash between the C2-methyl group and the carbonyl oxygen of the amide bond.

-

Result: Incorporation of this residue often stabilizes

-helices or

Experimental Characterization Protocols

Protocol: Bucherer-Bergs Synthesis (Trans-Isomer)

-

Objective: Synthesis of trans-1-amino-2-methylcyclohexanecarboxylic acid via hydantoin.

-

Reagents: 2-Methylcyclohexanone (1.0 eq), KCN (1.2 eq),

(3.0 eq), Ethanol/Water (1:1).[1]

Step-by-Step Methodology:

-

Hydantoin Formation:

-

Hydrolysis:

-

Suspend the hydantoin in 3M NaOH (5.0 eq).

-

Reflux for 48 hours (requires harsh conditions to open the stable hydantoin ring).

-

Neutralize with HCl to pH 6.0 (isoelectric point).[1]

-

-

Purification:

-

The amino acid precipitates upon neutralization. Recrystallize from H

O/EtOH.[3]

-

Protocol: Stereochemical Validation (NOE NMR)

To confirm the relative orientation of the amino and methyl groups, use 1D Nuclear Overhauser Effect (NOE) spectroscopy.[1]

-

Sample: 10 mg compound in D

O at pH 10 (ensure free amine). -

Target: Irradiate the C2-Methyl signal (

0.9 ppm). -

Observation:

-

Trans-Isomer (Amino Eq / Methyl Eq): Strong NOE enhancement of the C2-axial proton and C6-axial proton. Weak or no enhancement of the C1-NH

region (if visible) or adjacent axial protons. -

Cis-Isomer (Amino Ax / Methyl Eq): Distinct NOE patterns due to the proximity of the axial amino group to axial protons on C3/C5.

-

References

-

Munday, L. (1961).[1] Amino-acids of the Cyclohexane Series.[4][5][6][7][8] Part I. Journal of the Chemical Society. Link

-

Bucherer, H. T., & Steiner, W. (1934).[1] Über die Synthese von Hydantoinen und Glykokollen. Journal für Praktische Chemie. Link

-

Toniolo, C., et al. (2001).[1] Structure and conformation of peptides containing the restricted alpha,alpha-disubstituted amino acid 1-aminocyclohexane-1-carboxylic acid. Biopolymers.[9] Link[1]

-

Santiso, M., et al. (2010).[1] Conformational preferences of 1-amino-2-phenylcyclohexanecarboxylic acid. Journal of Physical Chemistry B. (Analogous structural study). Link

-

PubChem. (2025).[6] Compound Summary: 1-amino-2-methylcyclohexane-1-carboxylic acid. National Library of Medicine. Link[1]

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. researchgate.net [researchgate.net]

- 5. Conformational preferences of 1-amino-2-phenylcyclohexanecarboxylic acid, a phenylalanine cyclohexane analogue - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 2-Aminocyclohexanecarboxylic acid | C7H13NO2 | CID 151272 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Amino-cyclohexane Carboxylic Acid Inhibitors of Arginase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. CAS#:13725-01-4 | 1-amino-2-methylcyclohexane-1-carboxylic acid | Chemsrc [chemsrc.com]

- 9. Conformational restrictions of biologically active peptides via amino acid side chain groups - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Precision Engineering of Peptide Backbones: 1-Amino-2-methylcyclohexanecarboxylic Acid

Abstract

In the landscape of peptidomimetics, 1-Amino-2-methylcyclohexanecarboxylic acid (often abbreviated as 2-Me-Ac6c or (α-Me)chGly ) represents a tier of "ultra-constrained" building blocks. Unlike its unsubstituted parent

Part 1: The Molecule & Conformational Bias

Structural Architecture

2-Me-Ac6c is an

-

Stereochemistry: The molecule possesses two chiral centers: the

-carbon (C1) and the-

Cis-isomer: Methyl and Amino groups are on the same side of the ring.

-

Trans-isomer: Methyl and Amino groups are on opposite sides.

-

-

Conformational Effect: The Thorpe-Ingold effect is amplified by the C2-methyl group. While standard Aib (aminoisobutyric acid) or

promote helical folding (

Strategic Application

Use 2-Me-Ac6c when:

-

Aib or

are too flexible: You need to freeze a bioactive conformation more rigidly than Aib allows. -

Proteolytic Instability: The steric bulk completely blocks access to the peptide bond by proteases (trypsin, chymotrypsin, etc.).

-

Symmetry Breaking: You require a hydrophobic core that is not rotationally symmetric (unlike Aib), allowing for specific hydrophobic interactions with a receptor pocket.

Part 2: Synthesis & Sourcing[1][2]

While

Protocol A: Synthesis via Bucherer-Bergs

Note: This reaction produces a mixture of diastereomers (cis/trans) which must be separated.

Reagents:

-

2-Methylcyclohexanone

-

Ammonium Carbonate

-

Potassium Cyanide (KCN)

-

Ethanol/Water (1:1)

Step-by-Step:

-

Hydantoin Formation: Dissolve 2-methylcyclohexanone (10 mmol) in 50% EtOH. Add

(30 mmol) and KCN (15 mmol). -

Reflux: Heat to 60°C for 24 hours. The sterically hindered ketone reacts slowly; monitoring by TLC is essential.

-

Hydrolysis: Isolate the resulting hydantoin precipitate. Reflux in 3M NaOH (aqueous) for 48 hours to open the ring.

-

Purification: Acidify to pH 6.0 to precipitate the free amino acid.

-

Isomer Separation: The cis and trans isomers have distinct solubilities. Recrystallization from water/ethanol often yields the major diastereomer. For high purity, convert to the Fmoc-derivative and separate via preparative HPLC.

Part 3: Solid-Phase Peptide Synthesis (SPPS) Incorporation

The Challenge: 2-Me-Ac6c is extremely sterically hindered .[1]

-

Coupling of 2-Me-Ac6c: Activating the carboxyl group of 2-Me-Ac6c is difficult but manageable.

-

Coupling to 2-Me-Ac6c: Forming an amide bond with the amine of 2-Me-Ac6c is the critical bottleneck. The nucleophilicity of the amine is drastically reduced by the adjacent quaternary center and the C2-methyl group.

Protocol B: High-Efficiency Coupling (Microwave Enhanced)

Reagents:

-

Activator: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or PyAOP.

-

Base: HOAt (1-Hydroxy-7-azabenzotriazole) - Crucial additive for hindered couplings.

-

Solvent: NMP (N-methylpyrrolidone) - Better solvation than DMF for hindered chains.

Workflow:

-

Resin Preparation: Swell resin in DCM (20 min), then NMP (20 min).

-

Activation (Pre-mix):

-

Dissolve Fmoc-2-Me-Ac6c-OH (4 eq) in NMP.

-

Add HATU (3.9 eq) and HOAt (4 eq).

-

Add DIEA (8 eq) immediately before adding to resin.

-

Note: Do not pre-activate for >2 minutes to avoid racemization (though low risk for this structure) or formation of inactive byproducts.

-

-

Coupling (Microwave):

-

Temp: 75°C.

-

Power: 25-30W (maintain temp, do not overheat).

-

Time: 2 x 20 minutes (Double Coupling is Mandatory ).

-

-

Monitoring:

-

Standard Kaiser test (ninhydrin) may yield false negatives due to steric shielding.

-

Chloranil Test: Use for secondary amines or hindered primary amines.

-

Micro-cleavage: The gold standard. Cleave 2 mg of resin and check via LC-MS.

-

Protocol C: Coupling the Next Amino Acid (The "Difficult" Step)

Once 2-Me-Ac6c is on the chain, attaching the next amino acid is the hardest step.

-

Deprotection: 20% Piperidine in DMF with 0.1M HOBt (to prevent aspartimide formation if relevant, but mainly to assist solvation). Perform at 50°C if possible.

-

Coupling Reagent Switch:

-

Use PyAOP or COMU instead of HATU. PyAOP is superior for N-terminal hindered amines.

-

Use Sym-collidine (TMP) as the base instead of DIEA to reduce steric crowding around the activation site.

-

-

Conditions:

-

Microwave: 75°C for 1 hour.

-

Repeat coupling 3 times (Triple Couple).

-

Capping: Acetylate unreacted amines immediately after this step to prevent deletion sequences.

-

Part 4: Visualization & Logic Flow

Figure 1: SPPS Decision Tree for Hindered Residues

This logic flow guides the researcher through the optimization process for incorporating 2-Me-Ac6c.

Caption: Decision matrix for optimizing the incorporation of sterically hindered 2-Me-Ac6c residues in SPPS.

Part 5: Characterization & Analysis

NMR Signature

When analyzing the purified peptide, look for these diagnostic signals to confirm incorporation and stereochemistry:

-

Methyl Doublet: The C2-methyl group will appear as a doublet around

0.8 - 1.1 ppm. The shift differs significantly between cis and trans isomers due to the shielding cone of the carbonyl. -

Amide Proton: The NH proton of 2-Me-Ac6c is extremely deshielded and often appears downfield (

8.0 - 9.0 ppm) and is resistant to H/D exchange due to solvent shielding.

Circular Dichroism (CD)

-

Expectation: Strong minima at 208 nm and 222 nm if the residue successfully induces a helix.

-

Differentiation: A single 2-Me-Ac6c in a short peptide (5-8 residues) is often sufficient to nucleate a

-helix, showing a ratio of

References

-

Toniolo, C., et al. (2001). "Control of peptide conformation by the disubstituted amino acid 1-aminocyclohexanecarboxylic acid (

)." Biopolymers. Link -

Aimoto, S. (1999). "Polypeptide synthesis by the thioester method." Biopolymers (Peptide Science). Link

-

Albericio, F., & Carpino, L. A. (1997). "Coupling reagents and activation methods."[1][2][3] Methods in Enzymology. Link

-

Balaram, P. (1992). "Non-standard amino acids in peptide design and protein engineering." Current Opinion in Structural Biology. Link

-

BenchChem Support. (2025).[1] "Optimizing Coupling Reactions for Sterically Hindered Amino Acids." Technical Notes. Link

Sources

biological activity of 1-Amino-2-methylcyclohexanecarboxylic acid derivatives

As a Senior Application Scientist, this guide provides a comprehensive overview of the . These compounds are conformationally restricted amino acids, a structural feature that often imparts specific biological properties. Their close resemblance to established therapeutic agents, namely gabapentin and pregabalin, strongly indicates their potential as modulators of voltage-gated calcium channels (VGCCs).

This document is structured to guide researchers from the fundamental mechanism of action to detailed protocols for in vitro and in vivo characterization. We will explore the molecular target, detail methods to quantify compound interaction and functional effect, and provide frameworks for assessing therapeutic efficacy in established preclinical models.

Core Concept: Gabapentinoid-like Activity

The primary hypothesis for the biological activity of 1-Amino-2-methylcyclohexanecarboxylic acid and its derivatives is their action as "gabapentinoids." These agents are not direct blockers of the calcium channel pore, nor do they act on GABA receptors despite their structural similarity to the neurotransmitter GABA. Instead, their therapeutic effects are mediated by binding to the α2δ-1 auxiliary subunit of voltage-gated calcium channels.[1][2]

The Role of the α2δ-1 Subunit in Pathophysiology

The α2δ-1 subunit is a crucial component of the VGCC complex, playing a significant role in its trafficking and cell surface expression.[1][3] In pathological states, particularly neuropathic pain, the expression of the α2δ-1 subunit is markedly upregulated in primary sensory neurons of the dorsal root ganglia (DRG) and their presynaptic terminals in the spinal cord dorsal horn.[1] This upregulation leads to an increased number of functional calcium channels at the presynaptic membrane, resulting in excessive calcium influx and the release of excitatory neurotransmitters like glutamate and substance P, which drives neuronal hyperexcitability and pain signaling.

This compound derivatives are presumed to follow the gabapentinoid mechanism: by binding to the α2δ-1 subunit, they inhibit its forward trafficking to the presynaptic terminal.[1][3] This reduces the density of calcium channels at the synapse, thereby normalizing neurotransmitter release and dampening the hyperexcitability that underlies conditions like neuropathic pain and epilepsy.[1]

Part 1: In Vitro Characterization Protocols

To validate the hypothesis that these derivatives act as α2δ-1 ligands, two primary in vitro assays are essential: a binding assay to determine affinity and an electrophysiological assay to measure the functional consequence.

Protocol 1: Radioligand Binding Assay for α2δ-1 Subunit

This protocol determines the binding affinity of a test compound to the α2δ-1 subunit by measuring its ability to compete with a known radiolabeled ligand.

Objective: To calculate the inhibitory constant (Kᵢ) of the derivatives for the α2δ-1 subunit.

Causality & Experimental Choices:

-

Source of Receptor: Membranes from HEK293 cells stably expressing the human α2δ-1 subunit are used to ensure a high and specific concentration of the target protein.[4]

-

Radioligand: [³H]Pregabalin or [³H]Gabapentin are used as they are well-characterized, high-affinity ligands for the α2δ-1 subunit.[4]

-

Assay Principle: The assay relies on the principle of competitive displacement. The amount of radioligand displaced by the unlabeled test compound is proportional to the test compound's affinity for the receptor.

Step-by-Step Methodology:

-

Membrane Preparation:

-

Culture HEK293 cells stably transfected with the human α2δ-1 subunit.

-

Harvest cells and homogenize in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and debris.

-

Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.

-

Wash the membrane pellet and resuspend in assay buffer. Determine protein concentration using a standard method (e.g., Bradford assay).

-

-

Competitive Binding Assay:

-

In a 96-well plate, add the following in order:

-

Include controls for total binding (no competitor) and non-specific binding (excess unlabeled ligand, e.g., 100 µM Gabapentin).

-

-

Incubation & Termination:

-

Incubate the plate at room temperature for 60 minutes with gentle agitation.

-

Terminate the reaction by rapid filtration through a glass fiber filter plate (e.g., GF/B) using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

-

Quickly wash the filters with ice-cold assay buffer to remove unbound radioactivity.

-

-

Quantification & Data Analysis:

-

Allow the filters to dry, then add scintillation cocktail to each well.

-

Measure the radioactivity using a liquid scintillation counter.

-

Calculate specific binding = (Total binding) - (Non-specific binding).

-

Plot the percentage of specific binding against the log concentration of the test compound.

-

Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (the concentration of the test compound that inhibits 50% of specific binding).

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

-

Data Presentation: Binding Affinity

| Derivative | IC₅₀ (nM) | Kᵢ (nM) |

| Compound A | 150 | 75 |

| Compound B | 45 | 22.5 |

| Compound C | 800 | 400 |

| Gabapentin (Control) | 120 | 60 |

Table 1: Hypothetical binding affinity data for novel this compound derivatives against the α2δ-1 subunit.

Protocol 2: Whole-Cell Patch Clamp Electrophysiology

This protocol provides a functional measure of the compound's effect on calcium channel activity.

Objective: To determine the percentage inhibition of voltage-gated calcium currents by the test compounds.

Causality & Experimental Choices:

-

Cell System: tsA-201 or HEK293 cells are used because they have low endogenous channel expression and can be transiently transfected with the specific channel subunits of interest.[4]

-

Transfection: Cells are co-transfected with cDNAs for the pore-forming subunit (e.g., Caᵥ2.2), the β subunit, and the α2δ-1 subunit to reconstitute a functional channel complex that is relevant to neuropathic pain.[4]

-

Charge Carrier: Barium (Ba²⁺) is often used instead of calcium (Ca²⁺) as the charge carrier in the external solution. This is because Ba²⁺ currents are typically larger and show less inactivation, making the inhibitory effects of compounds easier to measure.[4]

Step-by-Step Methodology:

-

Cell Culture & Transfection:

-

Culture tsA-201 cells to ~80% confluency.

-

Co-transfect cells with plasmids encoding Caᵥ2.2, β1b, and α2δ-1 subunits, along with a marker like Green Fluorescent Protein (GFP) to identify transfected cells.[4]

-

Re-plate cells at a lower density onto glass coverslips 24 hours post-transfection for recording 48-72 hours post-transfection.

-

-

Electrophysiology Recording:

-

Transfer a coverslip to a recording chamber on an inverted microscope and perfuse with external solution (containing Ba²⁺).

-

Identify a GFP-positive cell.

-

Using a glass micropipette filled with internal solution, form a high-resistance (>1 GΩ) "gigaseal" with the cell membrane.

-

Rupture the membrane patch to achieve the "whole-cell" configuration.

-

-

Voltage Protocol & Drug Application:

-

Hold the cell at a negative potential (e.g., -100 mV) where channels are closed.

-

Apply a series of depolarizing voltage steps (e.g., to +20 mV) to elicit inward Ba²⁺ currents.[4]

-

Establish a stable baseline recording of the peak current amplitude for several minutes.

-

Perfuse the test compound at a set concentration (e.g., 10 µM) into the bath and continue recording the currents.

-

After the drug effect has reached a steady state, perform a "washout" by perfusing with the drug-free external solution to observe reversibility.

-

-

Data Analysis:

-

Measure the peak inward current amplitude before (baseline) and after drug application.

-

Calculate the percentage of inhibition: % Inhibition = (1 - (I_drug / I_baseline)) * 100.

-

Compare the effects of different derivatives.

-

Data Presentation: Functional Inhibition

| Derivative | Concentration (µM) | % Inhibition of Ca²⁺ Current (Mean ± SEM) |

| Compound A | 10 | 25.3 ± 3.1 |

| Compound B | 10 | 68.7 ± 5.4 |

| Compound C | 10 | 5.2 ± 1.1 |

| Pregabalin (Control) | 10 | 55.1 ± 4.8 |

Table 2: Hypothetical functional data from whole-cell patch clamp experiments on reconstituted VGCCs.

Part 2: In Vivo Efficacy Assessment

Demonstrating efficacy in a relevant animal model is a critical step in drug development. For gabapentinoid compounds, models of neuropathic pain are the most appropriate.

Protocol 3: Rodent Models of Neuropathic Pain

Models such as Chronic Constriction Injury (CCI) or Spinal Nerve Ligation (SNL) are considered the gold standard for mimicking nerve-damage-induced pain in humans.[5][6]

Objective: To assess the ability of the test compounds to reverse nerve injury-induced mechanical allodynia and thermal hyperalgesia.

Causality & Experimental Choices:

-

Model: The SNL model involves the tight ligation of spinal nerves (e.g., L5 and L6), inducing robust and long-lasting pain hypersensitivity in the corresponding paw.[3][5] This mimics the peripheral nerve damage that can lead to neuropathic pain in patients.

-

Behavioral Endpoints:

-

Mechanical Allodynia: This is pain in response to a normally non-painful stimulus. It is measured using von Frey filaments, which apply a calibrated force to the paw. A lower force required to elicit a withdrawal response indicates allodynia.[6]

-

Thermal Hyperalgesia: This is an exaggerated response to a painful heat stimulus. It is measured using the Hargreaves test, where a radiant heat source is applied to the paw. A shorter time to paw withdrawal indicates hyperalgesia.[6]

-

Step-by-Step Methodology:

-

Surgical Model Induction (SNL):

-

Anesthetize adult male Sprague-Dawley rats.

-

Surgically expose the L5 and L6 spinal nerves and ligate them tightly with silk suture.

-

Close the incision and allow the animals to recover for 7-14 days for the neuropathic pain phenotype to fully develop.

-

-

Baseline Behavioral Testing:

-

Before drug administration, measure the baseline mechanical withdrawal threshold (von Frey) and thermal withdrawal latency (Hargreaves) for both the ipsilateral (injured) and contralateral (uninjured) paws. Confirm that the ipsilateral paw shows significant hypersensitivity.

-

-

Drug Administration:

-

Administer the test compound or vehicle control via a relevant route (e.g., oral gavage (p.o.) or intraperitoneal injection (i.p.)). Doses should be selected based on preliminary tolerability studies.

-

-

Post-Dose Behavioral Testing:

-

At various time points after drug administration (e.g., 30, 60, 120, and 240 minutes) to capture the time course of the effect, repeat the von Frey and Hargreaves tests.

-

-

Data Analysis:

-

For the von Frey test, the data is often presented as the 50% paw withdrawal threshold (in grams).

-

For the Hargreaves test, the data is the paw withdrawal latency (in seconds).

-

Compare the post-drug responses to the pre-drug baseline for each group (vehicle vs. drug).

-

Calculate the percentage of maximal possible effect (%MPE) to normalize the data and compare the efficacy of different compounds.

-

Data Presentation: In Vivo Efficacy

| Treatment Group | Dose (mg/kg, p.o.) | Paw Withdrawal Threshold (g) at 60 min post-dose |

| Vehicle | - | 3.5 ± 0.4 |

| Compound B | 30 | 12.8 ± 1.5 |

| Pregabalin | 30 | 11.5 ± 1.2 |

| Naive (No Surgery) | - | 15.0 ± 0.8 |

*Table 3: Hypothetical efficacy data in the rat SNL model of neuropathic pain. A higher withdrawal threshold indicates analgesia. (p < 0.05 vs. Vehicle).

Part 3: Pharmacokinetic Profile

Understanding the pharmacokinetics (PK)—what the body does to the drug—is essential for interpreting efficacy data and designing dosing regimens.[7] As amino acid derivatives, these compounds may utilize endogenous amino acid transporters for absorption.[8]

Protocol 4: Basic Pharmacokinetic Assessment in Rodents

Objective: To determine key PK parameters (Cₘₐₓ, Tₘₐₓ, AUC, t₁/₂) after oral administration.

Step-by-Step Methodology:

-

Animal Preparation: Use cannulated rats (e.g., with a jugular vein cannula) to allow for serial blood sampling from the same animal.

-

Drug Administration: Administer a single oral dose of the test compound.

-

Blood Sampling: Collect blood samples at multiple time points (e.g., 0, 15, 30 min, and 1, 2, 4, 8, 24 hours) into tubes containing an anticoagulant.

-

Sample Processing: Centrifuge the blood to separate plasma. Store plasma samples at -80°C until analysis.

-

Bioanalysis:

-

Develop a sensitive and specific analytical method, typically Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), to quantify the concentration of the parent drug in the plasma samples.

-

-

Data Analysis:

-

Plot the plasma concentration versus time.

-

Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key PK parameters.

-

Data Presentation: Pharmacokinetic Parameters

| Parameter | Definition | Value (Hypothetical) |

| Cₘₐₓ | Maximum plasma concentration | 2,500 ng/mL |

| Tₘₐₓ | Time to reach Cₘₐₓ | 2.0 hours |

| AUC₀₋₂₄ | Area under the concentration-time curve | 15,000 hr*ng/mL |

| t₁/₂ | Elimination half-life | 4.5 hours |

Table 4: Key pharmacokinetic parameters for a hypothetical derivative after a 30 mg/kg oral dose in rats.

Conclusion

The structural analogy of this compound derivatives to gabapentinoids provides a strong rationale for investigating their activity as ligands for the α2δ-1 subunit of voltage-gated calcium channels. The protocols outlined in this guide offer a systematic, multi-tiered approach to confirming this mechanism and evaluating therapeutic potential. By combining in vitro binding and functional assays with in vivo models of neuropathic pain, researchers can effectively characterize these compounds and determine their viability as novel candidates for the treatment of neurological disorders.

References

- Benchchem. (n.d.). Application Notes and Protocols for Studying L-type Calcium Channel Blockers using Patch Clamp Electrophysiology.

- Aragen Life Sciences. (n.d.). Animal Models for Pain Research | Neuropathic & Chronic Pain.

- ResearchGate. (n.d.). Standardized protocol for measuring the effect of Ca2+ channel blocker....

- Charles River Laboratories. (n.d.). In Vivo Pain Models.

- Süß, E., et al. (2018). Short-term incubation of gabapentin or pregabalin does not affect chemically induced injury in neuronal cell models in vitro. Neuropsychiatric Disease and Treatment, 14, 1625–1635.

- Psych Scene Hub. (2023). Gabapentinoids in Psychiatry: Pharmacology of Pregabalin and Gabapentin.

- Tran, J. B., et al. (2009). The Increased Trafficking of the Calcium Channel Subunit α2δ-1 to Presynaptic Terminals in Neuropathic Pain Is Inhibited by the α2δ Ligand Pregabalin. Journal of Neuroscience, 29(12), 3658–3670.

- Field, M. J., et al. (2006). Identification of the α2-δ-1 subunit of voltage-dependent calcium channels as a molecular target for pain mediating the analgesic actions of pregabalin. Proceedings of the National Academy of Sciences, 103(46), 17537–17542.

- Anand, B. S., et al. (2008). Pharmacokinetics of amino acid ester prodrugs of Acyclovir after oral administration: Interaction with the transporters on Caco-2 cells. International Journal of Pharmaceutics, 362(1-2), 93–101.

- Zhang, Y-K., et al. (2021). Calcium Channel α2δ Ligands Mirogabalin, Pregabalin, and Gabapentin: Advancements in Diabetic Peripheral Neuropathic Pain Therapeutics. Frontiers in Pharmacology, 12, 744339.

- Li, K., et al. (2021). The Calcium Channel α2δ1 Subunit: Interactional Targets in Primary Sensory Neurons and Role in Neuropathic Pain. Frontiers in Molecular Neuroscience, 14, 751762.

- Chloe, L. (2023). Pharmacokinetics and pharmacodynamics: Essential principles in clinical drug development. Journal of Clinical and Bioanalytical Chemistry, 7(4), 161.

Sources

- 1. Calcium Channel α2δ Ligands Mirogabalin, Pregabalin, and Gabapentin: Advancements in Diabetic Peripheral Neuropathic Pain Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Calcium Channel α2δ1 Subunit: Interactional Targets in Primary Sensory Neurons and Role in Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Increased Trafficking of the Calcium Channel Subunit α2δ-1 to Presynaptic Terminals in Neuropathic Pain Is Inhibited by the α2δ Ligand Pregabalin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pnas.org [pnas.org]

- 5. Animal Models for Pain Research | Neuropathic & Chronic Pain - Aragen Life Sciences [aragen.com]

- 6. criver.com [criver.com]

- 7. alliedacademies.org [alliedacademies.org]

- 8. Pharmacokinetics of amino acid ester prodrugs of Acyclovir after oral administration: Interaction with the transporters on Caco-2 cells - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes & Protocols: The Use of 1-Amino-2-methylcyclohexanecarboxylic Acid and its Analogs in Asymmetric Synthesis

Abstract

Conformationally constrained amino acids are invaluable tools in modern asymmetric synthesis, serving as chiral building blocks, auxiliaries, and catalyst precursors. The rigid cyclohexane framework of scaffolds like 1-Amino-2-methylcyclohexanecarboxylic acid provides a well-defined spatial arrangement that can effectively bias the stereochemical outcome of a reaction. This guide provides an in-depth exploration of the synthesis and application of this class of amino acids. While direct literature on the 2-methyl substituted variant is nascent, we will draw upon authoritative, field-proven examples of its close structural analogs, particularly 1-Amino-2-phenylcyclohexanecarboxylic acid, to establish core principles and detailed protocols. This document is intended for researchers, scientists, and drug development professionals seeking to leverage cyclic amino acid scaffolds for stereoselective transformations.

Introduction: The Strategic Advantage of Conformational Rigidity

The quest for stereochemical control is a central theme in organic synthesis, particularly in the development of pharmaceuticals where a single enantiomer often accounts for the desired therapeutic activity. Chiral auxiliaries are a classic and robust strategy, temporarily incorporating a chiral molecule to direct the formation of a new stereocenter on a substrate.[1] The efficacy of an auxiliary is largely dependent on its ability to create a highly ordered and predictable three-dimensional environment around the reacting center.

Cyclic amino acids, such as the derivatives of 1-aminocyclohexanecarboxylic acid, are exceptional candidates for this role. Their inherent rigidity, stemming from the cyclohexane backbone, minimizes conformational ambiguity. This allows for the rational design of transition states where one face of a prochiral substrate is effectively shielded, leading to high levels of diastereoselectivity. This document will focus on the synthesis of these chiral building blocks and their powerful application as chiral auxiliaries in asymmetric Diels-Alder reactions, a cornerstone of C-C bond formation.

General Workflow: Employing a Chiral Auxiliary

The use of a chiral auxiliary follows a logical and often recyclable sequence. The core principle involves attachment, stereoselective reaction, and subsequent cleavage. This process allows a single source of chirality to be used catalytically in spirit, as it can be recovered and reused.

Caption: General workflow for an asymmetric synthesis using a recoverable chiral auxiliary.

Synthesis of Enantiopure Cyclic Amino Acid Scaffolds

A prerequisite for any application in asymmetric synthesis is the availability of the chiral molecule in high enantiopurity. The synthesis of cyclic amino acids like 1-amino-2-hydroxycyclohexanecarboxylic acid often relies on powerful stereoselective reactions, such as the Diels-Alder reaction, as a key step to establish the initial stereocenters.[2] Subsequent resolution of racemic mixtures, often through the formation of diastereomeric derivatives with another chiral molecule (like L-phenylalanine cyclohexylamide), allows for the separation of enantiomers by standard chromatography.[2]

While a specific protocol for this compound is not detailed in current literature, the strategies employed for its analogs provide a clear and validated roadmap. The key is to establish the relative and absolute stereochemistry of the amino and substituent (methyl, phenyl, etc.) groups on the cyclohexane ring early in the synthetic sequence.

Application as a Chiral Auxiliary in the Asymmetric Diels-Alder Reaction

The Diels-Alder reaction is a powerful tool for constructing six-membered rings. When performed on a prochiral dienophile, controlling the facial selectivity is paramount. Attaching a chiral auxiliary, such as a 1-amino-2-substituted-cyclohexanecarboxylate, provides the necessary stereochemical control.

A study utilizing (1S, 2R)-1-amino-2-phenyl-1-cyclohexanecarboxylic acid as a chiral auxiliary demonstrates this principle effectively.[3] The amino acid is first converted to its methyl ester and then coupled with acryloyl chloride to form the chiral dienophile.

Mechanism of Stereochemical Induction

The high diastereoselectivity observed in Lewis acid-catalyzed (e.g., TiCl₄, AlCl₂Et) Diels-Alder reactions is rationalized by a transition state model stabilized by an intramolecular hydrogen bond.[3] The Lewis acid coordinates to both the carbonyl oxygen of the acryloyl group and the ester carbonyl. This chelation, combined with a hydrogen bond between the N-H proton of the auxiliary and the acryloyl carbonyl oxygen, locks the dienophile into a rigid, planar conformation. This conformation effectively blocks one face of the double bond, forcing the diene (e.g., cyclopentadiene) to approach from the less sterically hindered face.

Caption: Proposed transition state for the Lewis acid-catalyzed asymmetric Diels-Alder reaction.

Data Summary: Diels-Alder Reaction with a Chiral Auxiliary

The following table summarizes results from the reaction of cyclopentadiene with a chiral N-acryloyl derivative of methyl (1S, 2R)-1-amino-2-phenyl-1-cyclohexanecarboxylate, demonstrating the effectiveness of different Lewis acid catalysts.[3]

| Catalyst (equiv.) | Temp (°C) | Yield (%) | endo:exo Ratio | Diastereomeric Excess (d.e.) (%) |

| None | 20 | 55 | 90:10 | 10 |

| TiCl₄ (1.0) | -78 | 85 | >95:5 | 88 |

| AlCl₂Et (1.0) | -78 | 80 | >95:5 | 92 |

Data sourced from Cárdenas, et al., Tetrahedron: Asymmetry (1998).[3]

Experimental Protocols

CAUTION: These protocols involve hazardous materials. All operations should be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment (PPE). Solvents should be dried using standard procedures.

Protocol 1: Synthesis of the Chiral N-Acryloyl Dienophile

This protocol is adapted from the synthesis of methyl (1S, 2R)-N-acryloyl-1-amino-2-phenyl-1-cyclohexanecarboxylate.[3]

Materials:

-

Methyl (1S, 2R)-1-amino-2-phenyl-1-cyclohexanecarboxylate (1.0 equiv)

-

Acryloyl chloride (1.2 equiv)

-

Triethylamine (Et₃N) (1.5 equiv)

-

4-Dimethylaminopyridine (DMAP) (0.1 equiv)

-

Anhydrous Dichloromethane (CH₂Cl₂)

-

Saturated aqueous NaHCO₃ solution

-

Brine (Saturated aqueous NaCl solution)

-

Anhydrous MgSO₄ or Na₂SO₄

-

Silica gel for column chromatography

Procedure:

-

Dissolve the amino acid methyl ester (1.0 equiv) in anhydrous CH₂Cl₂ under an inert atmosphere (N₂ or Ar).

-

Add triethylamine (1.5 equiv) and DMAP (0.1 equiv) to the solution and cool the mixture to 0 °C in an ice bath.

-

Add acryloyl chloride (1.2 equiv) dropwise to the stirred solution over 10-15 minutes.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC until the starting material is consumed.

-

Quench the reaction by adding saturated aqueous NaHCO₃ solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with CH₂Cl₂ (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude dienophile by flash column chromatography on silica gel to yield the pure product.

Protocol 2: Lewis Acid-Catalyzed Asymmetric Diels-Alder Reaction

This protocol describes the cycloaddition of cyclopentadiene to the chiral dienophile.[3]

Materials:

-

Chiral N-Acryloyl Dienophile (1.0 equiv)

-

Freshly distilled Cyclopentadiene (5.0 equiv)

-

Lewis Acid (e.g., AlCl₂Et, 1.0 M in hexanes, 1.0 equiv)

-

Anhydrous Dichloromethane (CH₂Cl₂)

-

Saturated aqueous NaHCO₃ solution

-

Anhydrous MgSO₄

Procedure:

-

Dissolve the chiral dienophile (1.0 equiv) in anhydrous CH₂Cl₂ under an inert atmosphere.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Add the Lewis acid solution (1.0 equiv) dropwise and stir the mixture for 15 minutes at -78 °C.

-

Add freshly distilled cyclopentadiene (5.0 equiv) dropwise.

-

Stir the reaction at -78 °C for 3-5 hours. Monitor reaction progress by TLC.

-

Upon completion, quench the reaction at -78 °C by the slow, dropwise addition of saturated aqueous NaHCO₃ solution.

-

Allow the mixture to warm to room temperature.

-

Extract the aqueous layer with CH₂Cl₂ (3x).

-

Combine the organic layers, dry over anhydrous MgSO₄, and filter.

-

Concentrate the filtrate under reduced pressure.

-

The crude product can be analyzed by ¹H NMR or chiral HPLC to determine the yield, endo:exo ratio, and diastereomeric excess. Purification is typically achieved by flash column chromatography.

Cleavage and Recovery: The auxiliary can typically be cleaved from the Diels-Alder product via acidic or basic hydrolysis to yield the chiral carboxylic acid product and the recoverable amino alcohol, which can be reprotected and reused.

Conclusion and Future Outlook

The use of conformationally rigid cyclic amino acids, exemplified by analogs of this compound, represents a powerful and reliable strategy for asymmetric synthesis. Their well-defined structures lead to highly organized transition states, enabling excellent levels of stereocontrol in reactions like the Diels-Alder cycloaddition. The protocols detailed herein, based on proven systems, provide a solid foundation for researchers to apply this methodology.

Future work in this area will likely focus on expanding the library of substituents on the cyclohexane ring to fine-tune steric and electronic properties, as well as exploring the application of these scaffolds in other asymmetric transformations, such as conjugate additions, alkylations, and as precursors for novel organocatalysts.

References

-

Cárdenas, D. J., et al. (1998). The Use of 1-Amino-2-phenyl-l-cyclohexanecarboxylic Acids as Chiral Auxiliaries in Asymmetric Diels-Alder Reactions. Tetrahedron: Asymmetry. [Link]

-

Avenoza, A., et al. (2001). New synthesis of all four 1-amino-2-hydroxycyclohexanecarboxylic acids. Tetrahedron: Asymmetry. [Link]

-

Powell, W. C., & Walczak, M. A. (2018). Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. The Journal of Organic Chemistry. [Link]

-

Wikipedia contributors. (2023). Chiral auxiliary. Wikipedia, The Free Encyclopedia. [Link]

Sources

Application Notes and Protocols for the Solid-Phase Synthesis of Peptides Containing N-Methylated Amino Acids

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance and Challenge of N-Methylated Peptides

N-methylation, the substitution of a hydrogen atom with a methyl group on the backbone amide nitrogen of a peptide, is a cornerstone of modern peptide drug design.[1][2] This seemingly minor modification imparts a range of advantageous physicochemical properties, including enhanced metabolic stability against proteolytic degradation, increased cell permeability, and improved oral bioavailability.[1][3] Nature itself provides a blueprint for the utility of N-methylation, with numerous bioactive peptides, such as the immunosuppressant cyclosporine A, featuring this modification.[1]

However, the synthetic incorporation of N-methylated amino acids via Solid-Phase Peptide Synthesis (SPPS) presents significant hurdles.[4] The increased steric bulk and reduced nucleophilicity of the N-methylated amine dramatically hinder the crucial peptide bond formation, often leading to low coupling yields and truncated sequences.[2][5] This guide provides a comprehensive overview of the challenges associated with the synthesis of N-methylated peptides and offers detailed, field-proven protocols to overcome these difficulties, ensuring successful synthesis and high-purity products.

The Chemical Conundrum: Understanding the Hurdles of N-Methylation in SPPS

The successful synthesis of N-methylated peptides hinges on a thorough understanding of the underlying chemical challenges. The primary obstacles are rooted in the steric and electronic properties of the N-methylated amine.

Steric Hindrance: The presence of the N-methyl group significantly increases the steric bulk around the nitrogen atom, physically impeding the approach of the activated carboxylic acid of the incoming amino acid.[5] This steric clash is a major contributor to sluggish and incomplete coupling reactions.

Reduced Nucleophilicity: The electron-donating nature of the methyl group reduces the nucleophilicity of the secondary amine compared to a primary amine.[5] This electronic effect further slows down the rate of peptide bond formation.

Ineffective Coupling Reagents: Standard coupling reagents, such as dicyclohexylcarbodiimide (DCC) and diisopropylcarbodiimide (DIC), often lack the reactivity required to overcome the steric and electronic barriers presented by N-methylated residues.[5][6]

Diketopiperazine (DKP) Formation: Peptides containing N-methylated amino acids, particularly at the second position from the N-terminus, are highly susceptible to the formation of diketopiperazines (DKPs).[7] DKP formation is an intramolecular cyclization of the N-terminal dipeptide, leading to its cleavage from the resin and a significant reduction in the yield of the desired full-length peptide.[7][8] The N-methyl group can promote a cis-amide bond conformation, which is a key intermediate in this side reaction.[7]

Strategies for Success: Optimized Protocols for N-Methylated Peptide Synthesis

Overcoming the challenges of synthesizing N-methylated peptides requires a multi-faceted approach, encompassing the use of high-reactivity coupling reagents, optimized reaction conditions, and careful monitoring.

Choosing the Right Tools: High-Reactivity Coupling Reagents

To drive the difficult coupling reactions to completion, highly reactive coupling reagents are essential. Uronium/aminium salts and phosphonium salts have proven to be particularly effective.

| Coupling Reagent | Class | Key Advantages | Reference |

| HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) | Uronium Salt | High reactivity, effective for sterically hindered couplings. | [5][9] |

| HCTU (O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) | Uronium Salt | Similar to HATU, offers high coupling efficiency. | [5] |

| PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) | Phosphonium Salt | Excellent for difficult couplings, particularly between two N-methylated residues. | [10] |

| PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) | Phosphonium Salt | A well-established reagent for challenging couplings. | [10][11] |

| PyBrOP (Bromotripyrrolidinophosphonium hexafluorophosphate) | Phosphonium Salt | Can be effective for particularly stubborn couplings. | [5] |

Note: While effective, HDBTU is generally considered less suitable for coupling N-methylated amino acids due to insufficient reactivity to overcome the steric hindrance.[6]

The Power of Heat: Microwave-Assisted Synthesis

Microwave-assisted peptide synthesis (MW-SPPS) has emerged as a powerful technique to enhance the efficiency of coupling N-methylated amino acids.[12][13] Microwave irradiation can significantly accelerate the reaction rate, leading to higher yields and purities in shorter reaction times.[11][13] This is particularly beneficial for sterically demanding couplings that are sluggish under conventional conditions.[14]

On-Resin N-Methylation: An Alternative Approach

While the incorporation of pre-synthesized Fmoc-N-methyl-amino acid monomers is a common strategy, on-resin N-methylation offers a versatile and cost-effective alternative.[4] This method involves the site-specific methylation of the peptide backbone directly on the solid support.[4] A widely used three-step procedure involves:

-

Sulfonylation: Protection of the primary amine with an o-nitrobenzenesulfonyl (o-NBS) group.[5]

-

Methylation: Alkylation of the sulfonated nitrogen.[5]

-

Desulfonylation: Removal of the o-NBS protecting group to reveal the N-methylated amine.[5]

Detailed Experimental Protocols

The following protocols provide step-by-step methodologies for the successful solid-phase synthesis of peptides containing N-methylated amino acids.

Monitoring the Reaction: The Bromophenol Blue Test

The standard ninhydrin test for monitoring the completion of coupling reactions is ineffective for secondary amines.[5] Therefore, the bromophenol blue test is employed to detect the presence of unreacted N-methylated amines.[9]

Procedure:

-

Take a small sample of the resin and wash it thoroughly with methanol.

-

Add a few drops of the bromophenol blue test solution (250 mg bromophenol blue in 50 ml of DMF).

-

Observe the color of the resin beads.

Protocol 1: HATU-Mediated Coupling of an N-Methylated Amino Acid

This protocol details the coupling of an Fmoc-protected N-methylated amino acid to a deprotected N-terminal amine on the solid support.

Reagents:

-

Fmoc-N-methyl-amino acid (4 equivalents)

-

HATU (3.9 equivalents)

-

N,N-Diisopropylethylamine (DIPEA) (8 equivalents)

-

Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)

Procedure:

-

Resin Swelling: Swell the resin in DMF or NMP for 30-60 minutes in a reaction vessel.

-

Fmoc Deprotection:

-

Drain the solvent.

-

Add a solution of 20% piperidine in DMF to the resin and agitate for 5 minutes.

-

Drain the solution.

-

Add a fresh solution of 20% piperidine in DMF and agitate for an additional 15 minutes.

-

Drain the solution and wash the resin thoroughly with DMF (5 times), DCM (3 times), and finally DMF (5 times).[6]

-

-

Amino Acid Activation and Coupling:

-

Monitoring and Recoupling:

-

Perform the bromophenol blue test to check for completion.

-

If the test is positive (blue/green), drain the reaction solution, wash the resin with DMF, and repeat the coupling step with a fresh solution of activated amino acid.

-

-

Washing: Once the coupling is complete (yellow bromophenol blue test), drain the reaction solution and wash the resin thoroughly with DMF and DCM.

Protocol 2: On-Resin N-Methylation

This protocol outlines the steps for site-specific N-methylation of a peptide on the solid support.

Procedure:

-

Sulfonylation: Treat the peptide-resin with o-nitrobenzenesulfonyl chloride (o-NBS-Cl) and collidine in DMF to protect the primary amine as a sulfonamide.[5]

-

Methylation: Treat the sulfonated peptide-resin with a methylating agent such as methyl p-toluenesulfonate (MeOTs) or methyl iodide (MeI) and a base in DMF.[5]

-

Desulfonylation: Remove the o-NBS protecting group by treating the resin with 2-mercaptoethanol and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in DMF.[5]

-

Washing: Thoroughly wash the resin with DMF and DCM to prepare for the next coupling step.[5]

Visualizing the Workflow and Chemistry

To further clarify the processes involved in N-methylated peptide synthesis, the following diagrams illustrate the key workflows and chemical transformations.

Caption: A typical workflow for Solid-Phase Peptide Synthesis (SPPS) incorporating an N-methylated amino acid.

Caption: Simplified mechanism of HATU-mediated peptide bond formation with an N-methylated amine.

Conclusion and Future Perspectives

The synthesis of peptides containing N-methylated amino acids, while challenging, is a critical capability for the development of next-generation peptide therapeutics. By understanding the chemical principles behind the synthetic hurdles and employing optimized protocols with high-reactivity reagents and advanced technologies like microwave synthesis, researchers can successfully incorporate these valuable modifications. The continued development of novel coupling reagents and synthetic strategies will further streamline the synthesis of N-methylated peptides, accelerating the discovery and development of new and improved peptide-based drugs.

References

- Synthesis of N-methylated peptides: on-resin methylation and microwave-assisted couplings. Methods in Molecular Biology, 2013.

- Strategies to overcome steric hindrance in N-methyl

- Application Notes and Protocols for the Incorporation of N-Methyl

- Application Notes and Protocols for the Incorporation of N-Methylated Amino Acids into Peptide Backbones. BenchChem.

- Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings.

- Chapter 5: Microwave-assisted Peptide Synthesis. Royal Society of Chemistry.

- Application Notes and Protocols for Solid-Phase Peptide Synthesis of N-Methyl

- Application Notes and Protocols for the Coupling of N-Methyl

- A convenient microwave-enhanced solid-phase synthesis of short chain N-methyl-rich peptides.

- Synthesis of diketopiperazines with on-resin N-methylation and cyclative release. Journal of Peptide Research, 2004.

- Understanding diketopiperazine formation mechanism and control strategies during solid phase peptide synthesis of peptide: Impact of solvent, peptide sequence, storage conditions and stabilizer additives. American Institute of Chemical Engineers.

- Prevention of diketopiperazine formation in peptide synthesis by a simultaneous deprotection–coupling procedure: entrapment of reactive nucleophilic species by in situ acylation.

- Technical Support Center: Diketopiperazine Formation in Peptides with N-Methylleucine. BenchChem.

- Technical Support Information Bulletin 1177 - Solid Phase Peptide Synthesis With N-Methyl Amino Acids.

- Solid-phase synthesis and characterization of N-methyl-rich peptides. Journal of Peptide Research, 2005.

- Syntheses of sterically hindered peptides containing N-methylated amino acid(s).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings | Springer Nature Experiments [experiments.springernature.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Understanding diketopiperazine formation mechanism and control strategies during solid phase peptide synthesis of peptide: Impact of solvent, peptide sequence, storage conditions and stabilizer additives - American Chemical Society [acs.digitellinc.com]

- 9. peptide.com [peptide.com]

- 10. Solid-phase synthesis and characterization of N-methyl-rich peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. books.rsc.org [books.rsc.org]

- 12. Synthesis of N-methylated peptides: on-resin methylation and microwave-assisted couplings - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

Application Note: Analytical Characterization of 1-Amino-2-methylcyclohexanecarboxylic Acid

Introduction & Scientific Context

1-Amino-2-methylcyclohexanecarboxylic acid (Amc) is a non-proteinogenic,

Significance:

-

Conformational Constraint: When incorporated into peptides, the rigid cyclohexane ring and the gem-disubstituted

-carbon severely restrict the backbone dihedral angles ( -

Transport Inhibition: Analogs of this class often act as competitive inhibitors for L-type amino acid transporters (LAT1/LAT2), making them relevant in oncology and blood-brain barrier transport studies.

Analytical Challenges:

-

Stereochemical Complexity: The molecule possesses two chiral centers (C1 and C2), resulting in four distinct stereoisomers: two enantiomeric pairs of diastereomers (often referred to as cis and trans based on the relative orientation of the Methyl and Carboxyl groups).

-

Lack of Chromophore: Like most aliphatic amino acids, Amc lacks a conjugated system, rendering standard UV detection (254 nm) ineffective.

-

Quaternary Center: The absence of a proton at C1 complicates standard NMR assignment (

-proton splitting is absent).

Physicochemical Profiling

Understanding the fundamental properties is a prerequisite for method selection.

| Property | Value / Characteristic | Implication for Analysis |

| Molecular Formula | MW = 157.21 g/mol .[1][2][3] Monoisotopic Mass = 157.11 | |

| LogP | ~ -1.5 to -1.8 (Estimated) | Highly hydrophilic; poor retention on standard C18 without ion-pairing or derivatization. |

| pKa (COOH) | ~ 2.3 | Fully ionized (COO-) at neutral pH. |

| pKa ( | ~ 9.7 | Protonated ( |

| Solubility | High in | Samples must be dissolved in aqueous buffers or dilute alcohols. |

Stereochemical Characterization Strategy

The separation of all four isomers requires a high-resolution chiral method. We present two validated pathways: Indirect (Derivatization) and Direct (Chiral LC) .

Method A: Marfey’s Method (Recommended for Purity & Absolute Config)

This protocol uses 1-fluoro-2-4-dinitrophenyl-5-L-alanine amide (L-FDAA, Marfey’s Reagent) to convert enantiomers into diastereomers, which are separable on standard achiral C18 columns.

Mechanism: The L-FDAA reacts with the primary amine of Amc. The resulting diastereomers differ in hydrophobicity due to the interaction between the dinitrophenyl ring and the cyclohexane scaffold.

Protocol 1: Marfey’s Derivatization & LC-MS Analysis

Reagents:

-

Solution A: 10 mM L-FDAA in Acetone.

-

Solution B: 1 M

(aqueous). -

Solution C: 1 M HCl.

-

Quench: 50% Acetonitrile/Water.

Step-by-Step Workflow:

-

Preparation: Dissolve 50 µg of the sample (Amc) in 100 µL of water.

-

Reaction: Add 20 µL of Solution B (

) followed by 40 µL of Solution A (L-FDAA). -

Incubation: Heat at 40°C for 60 minutes. Note: The steric hindrance at C1 requires slightly longer heating than standard amino acids.

-

Termination: Cool to room temperature. Add 20 µL of Solution C (HCl) to neutralize (pH ~2).

-

Dilution: Dilute to 1 mL with 50% ACN/Water. Filter (0.2 µm).

-

Analysis: Inject 5-10 µL onto the LC-MS system.

LC-MS Conditions:

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 100 mm, 1.8 µm).

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: 10% B to 60% B over 20 mins.

-

Detection: UV at 340 nm (DNP absorption) and MS (ESI+, m/z 410.15 [M+H]+ for the derivative).

Data Interpretation:

-

The elution order is typically dictated by the hydrophobicity of the side chain relative to the FDAA moiety.

-

Self-Validation: Run the reaction with D-FDAA in parallel. The elution time of the L-Amc-D-FDAA derivative will match the D-Amc-L-FDAA derivative (enantiomeric pairs behave identically in achiral environments, but their diastereomeric partners do not). This cross-referencing confirms the absolute configuration.

Method B: Direct Chiral HPLC (For Preparative Isolation)

For isolating underivatized isomers, zwitterionic chiral stationary phases are required.

Protocol:

-

Column: Chiralpak ZWIX(+) or Crownpak CR-I(+).

-

Mobile Phase (ZWIX): MeOH/ACN (50:50) + 50 mM Formic Acid + 25 mM Diethylamine.

-

Mobile Phase (Crownpak):

(pH 1.5) in Water/MeOH (85:15). Note: Crown ethers complex the ammonium ion; acidic pH is mandatory. -

Detection: CAD (Charged Aerosol Detector) or ELSD is preferred due to weak UV absorbance.

Structural Elucidation via NMR

Distinguishing the cis and trans diastereomers (relative stereochemistry of Me vs. COOH) is critical. Since C1 has no proton, we rely on NOESY (Nuclear Overhauser Effect Spectroscopy) .

Diagnostic Signals:

-

Methyl Group (

at C2): Doublet at ~0.9 - 1.1 ppm. -

Ring Protons: Complex multiplets.

-

Strategy: Determine if the Methyl group is Axial or Equatorial.

-

In the chair conformation, the bulky Carboxyl and Amino groups at C1 will drive the conformational equilibrium. The Methyl group at C2 will adopt a specific orientation (axial or equatorial) to minimize 1,3-diaxial interactions.

-

NOE Correlations:

-

Trans-isomer (Me and COOH anti): If the Methyl is equatorial, it will show NOE correlations to the axial protons at C4 and C6 (1,3-relationship).

-

Cis-isomer (Me and COOH syn): Strong NOE between the Methyl protons and the Amino protons (if exchange is suppressed in DMSO-d6) or specific ring protons that indicate an axial methyl conformation.

DOT Diagram: Analytical Decision Tree

Caption: Decision tree for selecting the appropriate analytical workflow based on research goals (Purity, Isolation, or Structural ID).

References

-

Marfey, P. (1984). Determination of D-amino acids as enantiomeric derivatives of 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide. Carlsberg Research Communications. Link

-

Bhushan, R., & Brückner, H. (2004). Marfey's reagent for chiral amino acid analysis: A review. Amino Acids.[4][5][6][7][8][9] Link

-

Ilisz, I., et al. (2008). HPLC separation of amino acid enantiomers and small peptides on macrocyclic antibiotic-based chiral stationary phases: a review. Journal of Separation Science. Link

-

Ferreiro, M. J., et al. (2000). Assignment of the absolute configuration of alpha-chiral carboxylic acids by 1H NMR spectroscopy. Journal of Organic Chemistry. Link

-

Avenoza, A., et al. (2001). New synthesis of all four 1-amino-2-hydroxycyclohexanecarboxylic acids. Tetrahedron. Link(Cited for analogous cyclohexane amino acid NMR data).

Sources

- 1. 1-amino-2-methylcyclohexane-1-carboxylic acid 97% | CAS: 13725-01-4 | AChemBlock [achemblock.com]

- 2. 1-(Aminomethyl)cyclohexane-1-carboxylic acid | C8H15NO2 | CID 13984308 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. PubChemLite - 1-amino-2-methylcyclohexane-1-carboxylic acid hydrochloride (C8H15NO2) [pubchemlite.lcsb.uni.lu]

- 4. reddit.com [reddit.com]

- 5. Analytical Methods for Amino Acids : Shimadzu (België) [shimadzu.be]

- 6. Use of Marfey's reagent and analogs for chiral amino acid analysis: assessment and applications to natural products and biological systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Conformational preferences of 1-amino-2-phenylcyclohexanecarboxylic acid, a phenylalanine cyclohexane analogue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. aquila.usm.edu [aquila.usm.edu]

- 9. 8.3 Stereochemistry of Organic Compounds and Pharmaceuticals – Chemical Bonding and Organic Chemistry [openintrochemistry.pressbooks.tru.ca]

conformational analysis of peptides with 1-Amino-2-methylcyclohexanecarboxylic acid